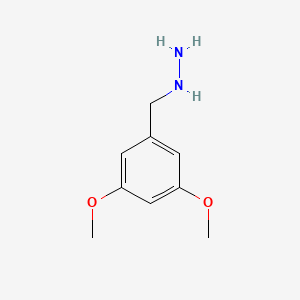

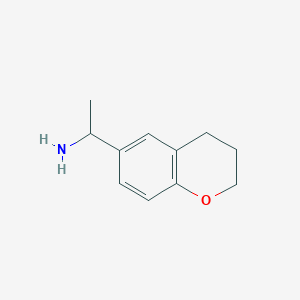

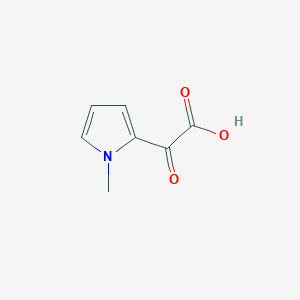

3,5-Dimethoxy-benzyl-hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,5-Dimethoxy-benzyl-hydrazine is not directly mentioned in the provided papers. However, the papers do discuss various hydrazine derivatives and their chemical properties, which can be relevant to understanding the chemistry of benzyl-hydrazine derivatives. Hydrazine derivatives are known for their reactivity and are often used in the synthesis of heterocyclic compounds, as well as in the formation of azo compounds and triazoles .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be quite complex and diverse. For example, the crystal structure of hydrazine 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate hexafluorosilicate trihydrate has been determined, showing a three-dimensional framework through hydrogen bonds . This highlights the potential for hydrazine derivatives to form intricate molecular structures with specific bonding patterns.

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions. They can undergo selective esterification under Mitsunobu conditions, as seen with 5,5'-Dimethyl-3,3'-azoisoxazole, which is highly selective for primary benzylic alcohols . Additionally, reactions with hydrazine can lead to regiospecific synthesis of pyrazoles and triazolopyridazines, as demonstrated with methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methyl or benzyl groups can affect the compound's reactivity, solubility, and stability. The crystal packing and hydrogen bonding patterns can also influence the melting point and solubility in various solvents .

Wissenschaftliche Forschungsanwendungen

Esterification and Mitsunobu Reactions : A study by Iranpoor, Firouzabadi, and Khalili (2010) demonstrates the use of a similar hydrazine derivative in the highly selective esterification of primary and secondary benzylic alcohols and phenols via Mitsunobu protocols. This reagent shows selective reactions with primary benzylic alcohols over secondary ones and phenols, highlighting its potential in organic synthesis (Iranpoor, Firouzabadi, & Khalili, 2010).

Antibacterial Activity : Thiyagarajan et al. (2015) explored the microwave-assisted synthesis of hydrazinecarbonyl benzenesulfonamides, which includes derivatives similar to 3,5-Dimethoxy-benzyl-hydrazine. These compounds were found to have significant antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Thiyagarajan, Rao, Thamaraichelvan, Mayer, & Pandey, 2015).

Cancer Research : Shyam et al. (1999) synthesized and evaluated nitrobenzyloxycarbonyl derivatives of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines, which share a structural similarity with 3,5-Dimethoxy-benzyl-hydrazine, for their toxicity to hypoxic cancer cells. These compounds showed significant toxicity, particularly the 4,5-dimethoxy-2-nitro analogue, suggesting their potential use in targeting hypoxic regions of solid tumors (Shyam, Penketh, Shapiro, Belcourt, Loomis, Rockwell, & Sartorelli, 1999).

Solid-Phase Synthesis in Medicinal Chemistry : Bevacqua et al. (2001) described the use of a solid-phase Friedel–Crafts acylation on polystyrene resins to synthesize antiepiletic 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones. This process involves the conversion of resin-bound ketones, treated with hydrazine, into benzodiazepines, indicating the utility of hydrazine derivatives in pharmaceutical synthesis (Bevacqua, Basso, Gitto, Bradley, & Chimirri, 2001).

Synthesis of Anti-Inflammatory and Anticonvulsant Agents : El-Sawy et al. (2014) synthesized novel benzofuran derivatives starting from visnagin and involving hydrazine derivatives. These compounds demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting potential therapeutic applications (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-3-7(6-11-10)4-9(5-8)13-2/h3-5,11H,6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMHZIZPJZFOTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606204 |

Source

|

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxy-benzyl-hydrazine | |

CAS RN |

887596-61-4 |

Source

|

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)